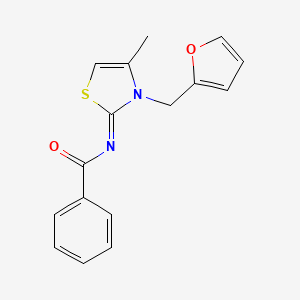

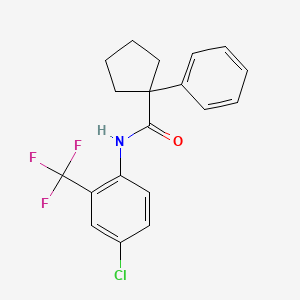

![molecular formula C13H8ClFN2S B2640997 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 610274-08-3](/img/structure/B2640997.png)

4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine” is a chemical compound with the empirical formula C14H10ClFN2S. It has a molecular weight of 292.76 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Numerous methods for the synthesis of pyrimidines are described .Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis

This compound is a solid form . The SMILES string representation of the molecule is ClC1=NC©=NC(S2)=C1C(C3=CC=C(F)C=C3)=C2C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

- Design and Synthesis of Derivatives : Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, related to 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine, were synthesized and exhibited potential anti-inflammatory and analgesic activities (Muralidharan, Raja, & Deepti, 2019).

- Preparation of Esters and Amides : A method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, utilizing compounds like this compound as intermediates, was developed (Santilli, Kim, & Wanser, 1971).

Biological and Pharmacological Activities

- Antiviral Activity : Derivatives of this compound demonstrated some antiviral activities, although these were not significant enough to merit further investigation (Saxena et al., 1988).

- Herbicidal Activity : Pyrazolo[3,4-d]pyrimidine-4-one derivatives, structurally related to this compound, showed effective herbicidal activities against certain plant species (Luo et al., 2017).

- Antitumor Activity : Pyrido[2,3-d]pyrimidine derivatives, analogous to this compound, were synthesized and identified as potent inhibitors of dihydrofolate reductase, with significant activity against certain tumors (Grivsky et al., 1980).

- Antimicrobial Activity : Pyridothienopyrimidines and Pyridothienotriazines, structurally similar to this compound, were synthesized and demonstrated antimicrobial activities against various strains (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with multiple receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that such compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound .

Result of Action

Similar compounds have been found to have significant effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2S/c1-7-10(8-2-4-9(15)5-3-8)11-12(14)16-6-17-13(11)18-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZPYNZVLOCVLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

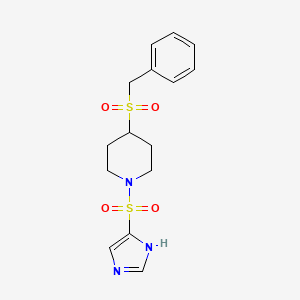

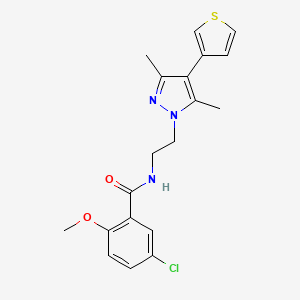

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)

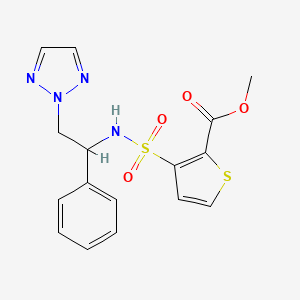

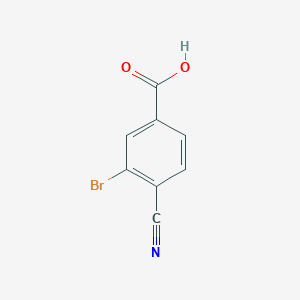

![2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2640916.png)

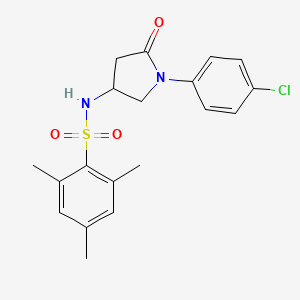

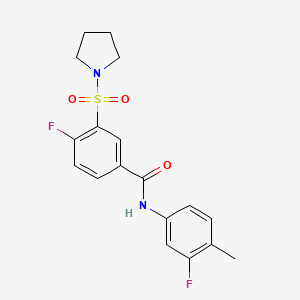

![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)

![1-[(3-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2640925.png)

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)

![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)